molecular formula C10H8BrNO B8059752 8-Bromo-3-methoxyquinoline

8-Bromo-3-methoxyquinoline

Cat. No. B8059752
M. Wt: 238.08 g/mol
InChI Key: VHEOHZOCZKVWIW-UHFFFAOYSA-N
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Description

8-Bromo-3-methoxyquinoline is a useful research compound. Its molecular formula is C10H8BrNO and its molecular weight is 238.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Bromo-3-methoxyquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromo-3-methoxyquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of 8-Bromo-3-methoxyquinoline can be achieved through a multi-step process involving the bromination of 3-methoxyquinoline followed by a series of reactions to introduce the desired functional groups.

Starting Materials
3-methoxyquinoline, Bromine, Sodium hydroxide, Hydrochloric acid, Sodium nitrite, Copper(I) bromide, Sodium borohydride, Acetic acid, Hydrogen peroxide

Reaction
Step 1: Bromination of 3-methoxyquinoline with bromine in the presence of sodium hydroxide to yield 8-bromo-3-methoxyquinoline, Step 2: Conversion of 8-bromo-3-methoxyquinoline to 8-bromo-3-hydroxyquinoline by treatment with hydrochloric acid and sodium nitrite, Step 3: Formation of 8-bromo-3-methoxy-2-nitroquinoline by reaction of 8-bromo-3-hydroxyquinoline with copper(I) bromide and sodium nitrite, Step 4: Reduction of 8-bromo-3-methoxy-2-nitroquinoline to 8-bromo-3-methoxyquinoline using sodium borohydride in acetic acid, Step 5: Oxidation of 8-bromo-3-methoxyquinoline to 8-bromo-3-methoxyquinoline-2-oxide using hydrogen peroxide in acetic acid

properties

IUPAC Name

8-bromo-3-methoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-8-5-7-3-2-4-9(11)10(7)12-6-8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHEOHZOCZKVWIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C2C(=C1)C=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-3-methoxyquinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.